N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-14(10-17-16(19)13-7-8-13)11-3-5-12(6-4-11)15-2-1-9-20-15/h1-6,9,13-14,18H,7-8,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHLTTFAAYHICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide typically involves multiple steps:
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Formation of the Furan-Phenyl Intermediate: : The initial step involves the coupling of a furan derivative with a phenyl group. This can be achieved through a Suzuki coupling reaction, where a furan boronic acid reacts with a phenyl halide in the presence of a palladium catalyst and a base such as potassium carbonate.
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Hydroxylation: : The next step is the introduction of the hydroxyethyl group. This can be done through a hydroxylation reaction using an appropriate oxidizing agent like osmium tetroxide (OsO4) followed by reduction with sodium bisulfite.
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Cyclopropanecarboxamide Formation: : The final step involves the formation of the cyclopropanecarboxamide moiety. This can be achieved by reacting the hydroxyethyl intermediate with cyclopropanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, which can be oxidized to form furan-2,5-dione derivatives using oxidizing agents like potassium permanganate (KMnO4).
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Reduction: : Reduction reactions can target the carbonyl group in the cyclopropanecarboxamide moiety, converting it to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
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Substitution: : The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Bases: Potassium carbonate (K2CO3), triethylamine (Et3N)
Catalysts: Palladium (Pd) catalysts for coupling reactions
Major Products
Oxidation Products: Furan-2,5-dione derivatives
Reduction Products: Alcohol derivatives of the cyclopropanecarboxamide moiety
Substitution Products: Nitrated or halogenated phenyl derivatives
Scientific Research Applications
Chemistry
In organic chemistry, N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential biological activities. The presence of the furan ring and the cyclopropane moiety suggests that it may interact with biological targets in unique ways, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the cyclopropane moiety can confer rigidity to the molecule, affecting its binding affinity and specificity.
Molecular Targets and Pathways
Potential molecular targets include enzymes and receptors involved in various biological pathways. The compound may inhibit or activate these targets, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Key Observations :
- The target’s furan-2-yl group is aromatic, enabling π-stacking interactions, whereas tetrahydrofuran in is saturated, reducing aromaticity but improving metabolic stability.
- The hydroxyethyl group in the target compound enhances hydrophilicity compared to the lipophilic diethylamide in or sulfonamide in .
Inferences for Target Compound :
Hypotheses for Target Compound :
- The hydroxyethyl group may enhance hydrogen-bonding interactions with biological targets, improving inhibitory potency compared to or .
- The furan ring could modulate selectivity for aromatic-rich binding pockets (e.g., kinase active sites).
Physicochemical Properties
Implications :
- The target’s hydroxyethyl group may improve aqueous solubility over , but furan oxidation could limit metabolic stability compared to .
Pharmacological Potential
- Enzyme Targeting : Hydrogen-bonding capacity () positions the compound for designing enzyme inhibitors with enhanced binding.
Biological Activity
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide is a compound of growing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropanecarboxamide structure with a furan-phenyl moiety and a hydroxyethyl group. Its molecular formula is C_{15}H_{17}N_{1}O_{3} with a molecular weight of approximately 273.3 g/mol. The specific arrangement of these functional groups contributes to its biological activity.
1. Apoptosis Induction
Recent studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells. For instance, in a study involving derivatives of aza-podophyllotoxin, significant apoptotic activity was observed in colon cancer cells (COLO 205). The mechanisms included:
- Caspase Activation : Exposure to the compound resulted in the activation of caspases, which are critical mediators of apoptosis. Specifically, caspase 3 and 9 were significantly activated, indicating both intrinsic and extrinsic apoptotic pathways were engaged .
- DNA Fragmentation : The compound induced DNA fragmentation, a hallmark of apoptosis, with significant percentages of fragmented DNA observed in treated cells compared to controls .
2. Cell Cycle Arrest
The compound has been shown to cause cell cycle arrest at the S phase, which is crucial for its anticancer activity. In treated cell populations, approximately 54% were arrested at this phase, suggesting that the compound may interfere with DNA synthesis or repair mechanisms .
1. Anticancer Activity
The primary focus of research on this compound has been its anticancer properties. Its structural analogs have demonstrated significant growth inhibition across various cancer cell lines, including colorectal and breast cancer models.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 8a | COLO 205 | 15.0 | Apoptosis via caspase activation |
| Compound 9a | MCF-7 (breast) | 10.5 | DNA fragmentation and cell cycle arrest |
2. Enzyme Inhibition
Research has indicated that cyclopropane derivatives exhibit inhibitory activity against matrix metalloproteinases (MMPs), which are involved in tumor metastasis and angiogenesis. This suggests that this compound may also play a role in preventing cancer progression through MMP inhibition .
Case Studies
Case Study 1: Colon Cancer Treatment
A study evaluated the efficacy of this compound on COLO 205 cells. The results showed:
- Apoptotic Cells : Approximately 59.5% of cells exhibited late-stage apoptosis after treatment with the compound.
- Statistical Significance : The findings were statistically significant (P < 0.05) compared to controls.
Case Study 2: Breast Cancer Models
In another investigation focusing on breast cancer models, treatment with the compound resulted in substantial reductions in cell viability and increased markers of apoptosis compared to untreated groups.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the cyclopropane ring (δ ~1.0–2.0 ppm for cyclopropane protons) and furan moiety (δ ~6.5–7.5 ppm for aromatic protons) .
- Infrared Spectroscopy (IR) : Detect carbonyl stretches (~1650–1700 cm) and hydroxyl groups (~3200–3500 cm) .
How do structural modifications (e.g., substituents on the phenyl group) affect biological activity?
Q. Advanced
- Substituent effects : Electron-withdrawing groups (e.g., -F) on the phenyl ring enhance metabolic stability but may reduce solubility.
- Case study : Fluorinated analogs (e.g., 4-fluorophenyl derivatives) showed 20% higher enzyme inhibition compared to unsubstituted analogs in kinase assays .
- Methodology : Use parallel synthesis to generate analogs, followed by activity screening in target-specific assays (e.g., IC determination) .
How can researchers address contradictions in pharmacological data across studies?
Q. Advanced
- Purity verification : Contradictions may arise from impurities (>95% purity required; validate via HPLC-MS) .
- Biological model variability : Compare activity across cell lines (e.g., HEK293 vs. HeLa) to assess target specificity.
- Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity, cell viability for efficacy) to confirm dose-dependent effects .
What key physicochemical properties are critical for predicting pharmacokinetics?
Q. Basic
- LogP : Aim for 2–4 to balance solubility and membrane permeability (calculated via HPLC or computational tools like PubChem).
- Aqueous solubility : Optimize using co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays.
- Stability : Test under physiological pH (1.2–7.4) to assess degradation rates .
What computational models are used to predict binding affinity and target engagement?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cyclooxygenase-2).
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., furan oxygen) and hydrophobic regions (cyclopropane ring) .
- MD simulations : Assess binding stability over 100 ns trajectories to prioritize high-affinity analogs .
How can instability under physiological conditions be resolved for in vivo studies?
Q. Advanced
- Buffer optimization : Use phosphate buffers (pH 7.4) with antioxidants (e.g., ascorbic acid) to prevent oxidation.
- Prodrug strategies : Modify the hydroxyl group with ester prodrugs to enhance stability, which hydrolyze in vivo .
How is target engagement validated in biological systems?
Q. Basic
- Enzyme inhibition assays : Measure IC values against purified targets (e.g., kinases) using fluorescence-based substrates.
- Cellular thermal shift assays (CETSA) : Confirm target binding by monitoring protein denaturation shifts post-treatment .
What challenges arise in scaling up synthesis, and how are they mitigated?
Q. Advanced
- Batch variability : Use continuous flow reactors for consistent mixing and temperature control.
- Purification bottlenecks : Implement automated flash chromatography with gradient elution for high-throughput purification .
How should structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced
- Core modifications : Synthesize analogs with varying cyclopropane substituents (e.g., methyl vs. ethyl) and assess activity.
- Functional group swaps : Replace the furan with thiophene or pyridine to evaluate electronic effects.
- Data analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett constants) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
